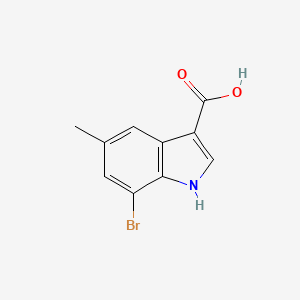![molecular formula C9H21ClN2O2S B1449591 [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride CAS No. 1803587-08-7](/img/structure/B1449591.png)
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride
Vue d'ensemble
Description
“[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803587-08-7 . The IUPAC name for this compound is (1-(butylsulfonyl)pyrrolidin-3-yl)methanamine hydrochloride . The molecular weight of this compound is 256.8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Antimicrobial Applications
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride and its derivatives have been explored for their potential antimicrobial activities. The synthesis of sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups, including compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine, has shown high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. These compounds are synthesized to confer water solubility and anionic character, aiming to enhance biological activity. The quaternary ammonium salts derived from these syntheses were tested for antimicrobial and antifungal activities, highlighting the utility of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Heterocyclic Compound Synthesis
The structural motif of [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine is a key intermediate in the synthesis of various heterocyclic compounds. Such compounds have wide-ranging applications in pharmaceuticals, materials science, and as catalysts. For example, the synthesis of tetrahydropyridine derivatives through reactions involving sulfones and aryldiazonium tetrafluoroborates has been demonstrated. These reactions proceed without the need for catalysts or additives, showcasing the versatility of sulfonamide-based intermediates in organic synthesis and the potential to create novel structures with significant properties (An & Wu, 2017).
Medicinal Chemistry
Compounds structurally related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride have been investigated for their potential as anticancer agents. The synthesis and evaluation of Schiff bases derived from 3-aminomethyl pyridine, for example, have been explored for anticonvulsant activity. These studies highlight the importance of such structural frameworks in the development of novel therapeutic agents. Schiff bases, in particular, have been observed to protect against seizures in various models, underscoring the therapeutic potential of compounds based on or related to [1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine (Pandey & Srivastava, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(1-butylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-3-6-14(12,13)11-5-4-9(7-10)8-11;/h9H,2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPPJMIJLQOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



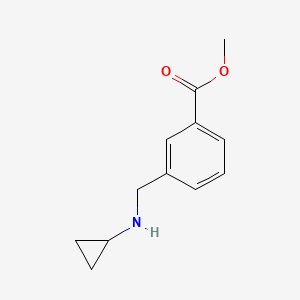
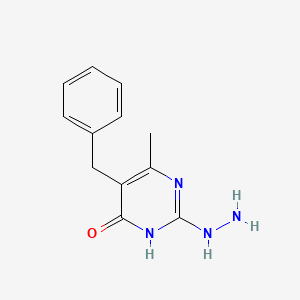
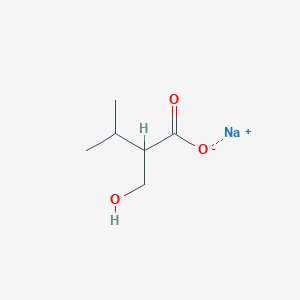
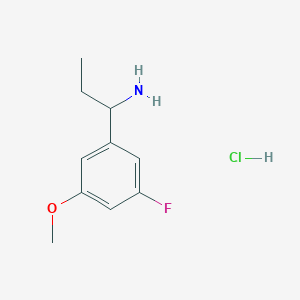
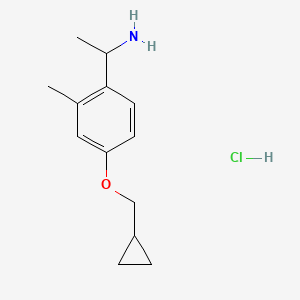

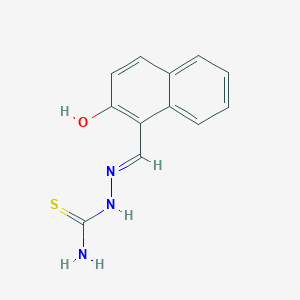
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
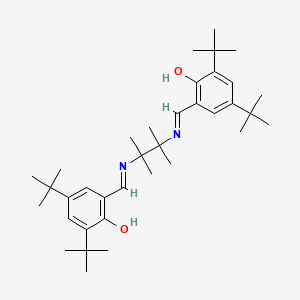
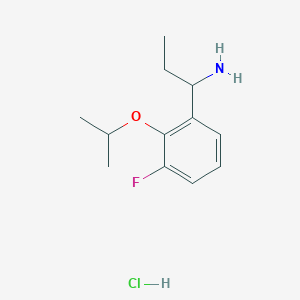
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)


